Isopropyl 3,6-dichloropyridazine-4-carboxylate

Lipophilicity LogP Drug-likeness

Isopropyl 3,6-dichloropyridazine-4-carboxylate (CAS 1505966-87-9) is a dichlorinated pyridazine-4-carboxylic acid isopropyl ester. It belongs to the class of 3,6-dichloropyridazine-4-carboxylate esters used as heterocyclic building blocks in pharmaceutical and agrochemical intermediate synthesis, where the pyridazine ring bears chlorine atoms at positions 3 and 6 and an isopropyl ester at position 4.

Molecular Formula C8H8Cl2N2O2
Molecular Weight 235.06
CAS No. 1505966-87-9
Cat. No. B2907561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 3,6-dichloropyridazine-4-carboxylate
CAS1505966-87-9
Molecular FormulaC8H8Cl2N2O2
Molecular Weight235.06
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC(=NN=C1Cl)Cl
InChIInChI=1S/C8H8Cl2N2O2/c1-4(2)14-8(13)5-3-6(9)11-12-7(5)10/h3-4H,1-2H3
InChIKeyMREQTJYSBKUSHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 3,6-Dichloropyridazine-4-carboxylate: Core Physicochemical & Structural Baseline for Procurement Evaluation


Isopropyl 3,6-dichloropyridazine-4-carboxylate (CAS 1505966-87-9) is a dichlorinated pyridazine-4-carboxylic acid isopropyl ester . It belongs to the class of 3,6-dichloropyridazine-4-carboxylate esters used as heterocyclic building blocks in pharmaceutical and agrochemical intermediate synthesis, where the pyridazine ring bears chlorine atoms at positions 3 and 6 and an isopropyl ester at position 4 [1]. Its molecular formula is C₈H₈Cl₂N₂O₂, with a molecular weight of 235.07 g/mol, a topological polar surface area (TPSA) of 52.08 Ų, a predicted LogP of 2.35, and a predicted boiling point of 365.1±37.0 °C .

Why Isopropyl 3,6-Dichloropyridazine-4-carboxylate Cannot Be Generically Substituted by Methyl, Ethyl, or tert-Butyl Analogs


The 3,6-dichloropyridazine-4-carboxylate scaffold presents four commercially available ester variants (methyl, ethyl, isopropyl, tert-butyl) that differ substantially in their physicochemical properties despite sharing an identical heterocyclic core . Direct Fischer esterification of 3,6-dichloropyridazine-4-carboxylic acid is intrinsically sluggish—reaching only ~28% conversion after 8 hours at 100 °C in ethanol—meaning that each ester cannot be trivially interconverted in the laboratory and must be procured as the specific derivative required . The choice of ester governs lipophilicity, boiling point, conformational flexibility, and storage stability, making generic substitution scientifically unreliable without re-validation of the entire synthetic or biological workflow.

Quantitative Differentiation Evidence: Isopropyl 3,6-Dichloropyridazine-4-carboxylate vs. Methyl, Ethyl, and tert-Butyl Esters


Lipophilicity (LogP) Differentiation: Isopropyl Ester Occupies a Distinct Hydrophobicity Window Between Ethyl and tert-Butyl

The isopropyl ester exhibits a predicted LogP of 2.35, which is 0.39 units higher than the ethyl ester (LogP 1.96) and 0.75 units higher than the methyl ester (XLogP3 1.6), while remaining 0.25 units lower than the tert-butyl ester (XLogP 2.6) [1]. This places the isopropyl ester in a lipophilicity range that is neither as hydrophilic as the methyl/ethyl derivatives nor as hydrophobic as the tert-butyl derivative.

Lipophilicity LogP Drug-likeness Partition coefficient

Boiling Point Differentiation: Isopropyl Ester Provides a Distinct Volatility Profile for Vacuum Distillation-Based Purification

The predicted boiling point at 760 mmHg increases systematically with ester chain size: methyl ester 357.3±37.0 °C, ethyl ester 364.2±37.0 °C, isopropyl ester 365.1±37.0 °C, and tert-butyl ester 368.5±37.0 °C . The isopropyl ester boils approximately 0.9 °C higher than the ethyl ester and approximately 7.8 °C higher than the methyl ester, providing a distinct separation window during fractional distillation.

Boiling point Volatility Purification Distillation

Rotatable Bond Count: Isopropyl Ester Exhibits Reduced Conformational Flexibility Compared to the Ethyl Ester

The isopropyl ester contains 2 rotatable bonds, whereas the ethyl ester contains 3 rotatable bonds—a difference attributable to the branched isopropyl group restricting the degrees of conformational freedom in the ester side chain [1]. Both the methyl ester (2 rotatable bonds) and the tert-butyl ester (2 rotatable bonds) share the same bond count as the isopropyl ester, but differ substantially in steric bulk [2].

Conformational flexibility Rotatable bonds Molecular recognition Entropy

Storage Condition Requirements: Isopropyl Ester Allows Less Stringent Cold-Chain Logistics Compared to the Ethyl Ester

The isopropyl ester is specified for storage at 2–8 °C in a sealed, dry container, whereas the ethyl ester requires more stringent storage at -20 °C under an inert atmosphere . The methyl ester similarly requires storage at -20 °C under inert atmosphere . This difference in recommended storage temperature (2–8 °C vs. -20 °C) reflects differential susceptibility to hydrolytic or thermal degradation.

Storage stability Cold chain Logistics Procurement

Esterification Efficiency: Branched Isopropyl Alcohol Requires Optimized Coupling Conditions Distinct from Linear Alcohols

Direct Fischer esterification of 3,6-dichloropyridazine-4-carboxylic acid reaches only 28% conversion after 8 hours at 100 °C with ethanol . The use of the more sterically hindered secondary alcohol (isopropanol) is expected to further reduce the rate of acid-catalyzed esterification relative to primary alcohols (methanol, ethanol) . This implies that procurement of the pre-formed isopropyl ester bypasses a low-yielding, sterically disfavored synthetic step that would otherwise limit the overall efficiency of a synthetic route.

Esterification Synthesis Reactivity Steric hindrance

Recommended Procurement-Centric Application Scenarios for Isopropyl 3,6-Dichloropyridazine-4-carboxylate


Medicinal Chemistry: Scaffold Optimization Requiring Intermediate Lipophilicity (LogP ~2.35) for Balanced ADME Properties

When a structure-activity relationship (SAR) program around 3,6-dichloropyridazine-4-carboxylate derivatives requires a LogP in the range of approximately 2.0–2.5 for optimal membrane permeability while avoiding the solubility penalties associated with LogP > 3.0, the isopropyl ester provides a quantitatively defined intermediate option between the ethyl ester (LogP ~1.96) and the tert-butyl ester (XLogP ~2.6) . Procuring the isopropyl variant eliminates the need for post-synthetic ester exchange or late-stage functional group interconversion, preserving synthetic efficiency.

Process Chemistry Scale-Up: Procurement of Pre-Formed Isopropyl Ester to Bypass Low-Yielding Sterically Hindered Esterification

For process routes requiring the isopropyl ester as a key intermediate—particularly where downstream chemistry (e.g., nucleophilic aromatic substitution at the 3- or 6-chloro positions) tolerates or benefits from the isopropyl ester's steric and electronic profile—direct procurement of the pre-formed ester avoids the inherently inefficient Fischer esterification of the parent acid with isopropanol . This can improve overall route yield and reduce manufacturing costs, as the sluggish esterification (analogous to the 28% conversion observed for ethanol after 8 hours) would otherwise represent a significant bottleneck .

Crystallography and Biophysical Studies: Reduced Conformational Flexibility Facilitating Target-Ligand Co-Crystallization

In structural biology campaigns where co-crystallization of a 3,6-dichloropyridazine-4-carboxylate ligand with a protein target is desired, the isopropyl ester offers 2 rotatable bonds compared to 3 for the ethyl ester, reducing conformational entropy and potentially yielding higher-resolution electron density maps . The isopropyl group's steric profile also provides a more defined electron density feature than the extended ethyl chain, aiding crystallographic model building while retaining sufficient bulk to probe steric constraints in the binding pocket.

Multi-Site Research Collaboration: Simplified Cold-Chain Logistics for Inter-Institutional Compound Sharing

For distributed research programs where compound libraries are shipped between collaborating institutions or CROs across different climatic zones, the isopropyl ester's storage specification of 2–8 °C (standard refrigeration) rather than -20 °C (freezer storage required for the ethyl and methyl esters) simplifies shipping logistics, reduces dry-ice dependency, and lowers the risk of compound degradation during transit delays or temporary storage excursions . This logistical advantage can be decisive when procuring gram-to-kilogram quantities for multi-center studies.

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